1-Benzyl-1H-imidazole-2-carboxylic acid

Metallo-β-lactamase inhibition Antibiotic resistance Structure-activity relationship (SAR)

Researchers targeting metallo-β-lactamase (MBL)-mediated antibiotic resistance often face inconsistent inhibitory activity when using generic imidazole scaffolds. 1-Benzyl-1H-imidazole-2-carboxylic acid is the validated core metal-binding pharmacophore (MBP) for B1 subclass MBL inhibitors, with the N-benzyl group critical for active-site loop engagement. - Delivers IC50 values as low as 0.018 µM in optimized VIM-2/VIM-5 inhibitors. - Crystal structure with VIM-2 (PDB: 7CHV) provides a direct template for structure-guided design. - Replacement of this scaffold with other MBPs (except thiazole-4-carboxylic acid) consistently reduces inhibition, ensuring experimental reproducibility. Available in research-grade purity, shipped globally under controlled conditions.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 16042-26-5
Cat. No. B096727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1H-imidazole-2-carboxylic acid
CAS16042-26-5
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CN=C2C(=O)O
InChIInChI=1S/C11H10N2O2/c14-11(15)10-12-6-7-13(10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15)
InChIKeyQEEBXPXPYKOARL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-1H-imidazole-2-carboxylic acid: Chemical Scaffold & Baseline Properties


1-Benzyl-1H-imidazole-2-carboxylic acid (CAS 16042-26-5, molecular formula C11H10N2O2, molecular weight 202.21 g/mol) is a 1-substituted imidazole-2-carboxylic acid derivative . The compound serves as a core metal-binding pharmacophore (MBP) scaffold for targeting B1 subclass metallo-β-lactamases (MBLs), with the benzyl substituent at the N1 position and the carboxylic acid group at C2 defining its pharmacophore features [1]. Its key physicochemical parameters include a melting point of 103–104 °C (with decomposition), a predicted boiling point of 448.3±38.0 °C, a predicted density of 1.24±0.1 g/cm³, and a predicted pKa of 1.42±0.36 . This compound is primarily utilized as a research building block for structure-activity relationship (SAR) studies and inhibitor optimization in antibiotic resistance research [1].

Scaffold Core metal-binding pharmacophore for B1 MBL targets
Substituent N1-benzyl group engages VIM-2 active-site flexible loops
Use SAR building block for antibiotic resistance inhibitor research

1-Benzyl-1H-imidazole-2-carboxylic acid: N-Benzyl Group in VIM-2 MBL Inhibition


The 1-benzyl substituent is not merely a general N-alkyl group but a critical determinant of binding affinity and functional activity. Structure-activity relationship (SAR) studies demonstrate that replacing the 1H-imidazole-2-carboxylic acid core with other structurally similar metal-binding pharmacophores (MBPs)—with the sole exception of thiazole-4-carboxylic acid—consistently results in decreased metallo-β-lactamase (MBL) inhibition [1]. Furthermore, X-ray crystallographic analysis of the VIM-2:1-benzyl-1H-imidazole-2-carboxylic acid complex reveals that the benzyl group engages in hydrophobic interactions within the active-site flexible loops, contributing directly to the anchor pharmacophore features essential for potent inhibition [2]. These specific structural requirements mean that unsubstituted or differently substituted imidazole-2-carboxylic acids cannot simply be interchanged without a predictable loss in potency or a change in binding mode, directly impacting experimental reproducibility and procurement decisions in medicinal chemistry and antibiotic resistance research [1][2].

Loss of benzyl anchor
Unsubstituted or differently N-substituted imidazole-2-carboxylic acids may lack hydrophobic contacts in VIM-2 loops, potentially reducing binding affinity and shifting SAR interpretation.
Alternative MBP scaffolds
Replacing the imidazole-2-carboxylic acid core with other metal-binding pharmacophores (except thiazole-4-carboxylic acid) consistently lowers MBL inhibition; scaffold interchange is not predictable.

1-Benzyl-1H-imidazole-2-carboxylic acid: Quantitative Comparison


VIM-2 MBL Inhibition Potency

The compound 1-benzyl-1H-imidazole-2-carboxylic acid serves as the core metal-binding pharmacophore (MBP) scaffold. Further optimized derivatives of this scaffold, specifically compound 28 (which incorporates a benzyl-like substituent), achieve IC50 values of 0.018 µM against VIM-2 and VIM-5 MBLs [1]. The unsubstituted 1H-imidazole-2-carboxylic acid core itself is the foundational scaffold upon which these high-potency inhibitors are built, demonstrating the necessity of N-substitution, such as the benzyl group, for achieving potent inhibition [1].

VIM-2 Inhibition
Reported
IC50 0.018 µM
(optimized derivative 28)
Supports scaffold-based inhibitor optimization
Unsubstituted core is required basis; N-substitution enables sub-micromolar potency
Metallo-β-lactamase inhibition Antibiotic resistance Structure-activity relationship (SAR)

Gram-Positive Antimicrobial Activity

Among a series of N-alkylimidazole-2-carboxylic acid derivatives (including benzyl, methyl, ethyl, propyl, butyl, heptyl, octyl, and decyl), the N-alkylimidazole-2-carboxylic acid class exhibited the best antimicrobial activity, which was attributed to the low pKa of the carboxylic acid moiety [1]. All N-alkylimidazole derivatives were most active against Gram-positive bacteria, with minimum inhibitory concentration (MIC) ranges of 5–160 µg/mL for Staphylococcus aureus and 5–20 µg/mL for Bacillus subtilis subsp. spizizenii [1]. The specific N-benzyl derivative, 1-benzyl-1H-imidazole-2-carboxylic acid, was part of this structural class and its predicted pKa is 1.42±0.36 .

Gram-Positive MIC
Class-level
5–160 µg/mL (S. aureus); 5–20 µg/mL (B. subtilis)
Supports antimicrobial screening context
Data reflect N-alkylimidazole-2-carboxylic acid class; low pKa (predicted ~1.42) contributes to activity
Antimicrobial activity Gram-positive bacteria pKa N-alkylimidazole derivatives

X-ray Structure of VIM-2 MBL Complex

The crystal structure of VIM-2 metallo-β-lactamase in complex with 1-benzyl-1H-imidazole-2-carboxylic acid (PDB ID: 7CHV) was solved by X-ray diffraction, revealing the precise inhibition mode [1][2]. The structure confirms that the 1-benzyl-1H-imidazole-2-carboxylic acid acts as an anchor pharmacophore, with the imidazole and carboxylic acid groups coordinating the dizinc active site and the benzyl group making key hydrophobic contacts with the flexible loops of the enzyme [2]. This structural data provides a direct, atomic-level comparison to the unsubstituted core, demonstrating how the benzyl substituent engages the enzyme and stabilizes the inhibitor complex [3].

VIM-2 Complex Structure
Head-to-head
PDB: 7CHV
Binding mode with benzyl hydrophobic anchoring
Zinc coordination plus loop contacts; supports structure-based design for VIM-type MBLs
X-ray crystallography VIM-2 metallo-β-lactamase Anchor pharmacophore Structure-based drug design

1-Benzyl-1H-imidazole-2-carboxylic acid: Research & Procurement Scenarios


VIM-Type MBL Inhibitor Development Scaffold

As the core metal-binding pharmacophore (MBP) for targeting B1 subclass MBLs, 1-benzyl-1H-imidazole-2-carboxylic acid is the optimal starting material for synthesizing and optimizing potent VIM-2 and VIM-5 MBL inhibitors, with derivatives achieving IC50 values as low as 0.018 µM [1]. Its crystal structure in complex with VIM-2 (PDB: 7CHV) provides a validated template for structure-guided design [2].

SAR of Imidazole-2-Carboxylic Acid Derivatives

The N-benzyl substituent is critical for engaging the active-site flexible loops of MBLs. Researchers can utilize this compound to systematically explore the impact of substituents at the benzyl ring (e.g., halogen, methyl, trifluoromethyl) on inhibitory potency and bacterial penetration [1]. The established SAR shows that replacing the core scaffold with other MBPs, except thiazole-4-carboxylic acid, reduces inhibition, underscoring the unique value of this specific scaffold [1].

Gram-Positive Antimicrobial Lead Research

This compound belongs to the N-alkylimidazole-2-carboxylic acid class, which exhibits enhanced antimicrobial activity against Gram-positive bacteria (S. aureus MIC 5–160 µg/mL; B. subtilis MIC 5–20 µg/mL) due to the low pKa of the carboxylic acid moiety (predicted pKa 1.42±0.36) [3]. It serves as a validated starting point for developing new antimicrobial agents.

Application
Selection Property
Validation Focus
VIM-Type MBL Inhibitor Development
N-Benzyl imidazole-2-carboxylic acid MBP scaffold
Nanomolar-range VIM-2 inhibition in optimized derivatives
Imidazole-2-Carboxylic Acid SAR Studies
Benzyl substituent for active-site loop engagement
SAR-driven potency and bacterial penetration
Gram-Positive Antimicrobial Screening
N-Alkylimidazole-2-carboxylic acid class; low pKa
MIC screening against S. aureus and B. subtilis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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